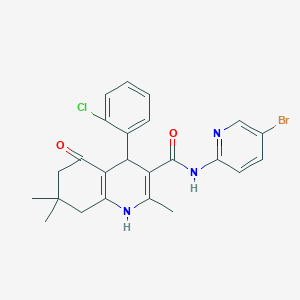

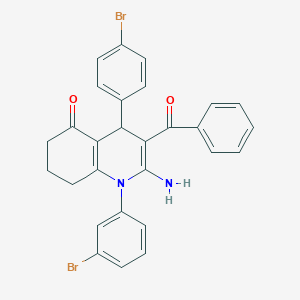

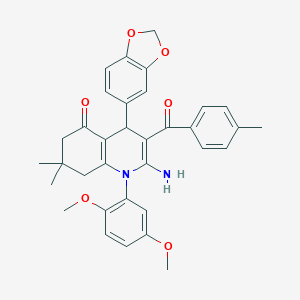

N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BRD4 inhibitor, is a small molecule drug that has shown promising results in scientific research applications.

Mecanismo De Acción

N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor binds to the bromodomain of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, preventing its interaction with acetylated histones and transcription factors, thereby inhibiting the expression of oncogenes and promoting the expression of tumor suppressor genes. It also inhibits the interaction of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide with other proteins involved in cell proliferation and survival pathways, such as p53, MYC, and NF-κB, leading to the induction of apoptosis and cell cycle arrest.

Biochemical and Physiological Effects:

N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor has been shown to exhibit potent anti-cancer activity in various preclinical models, including leukemia, lymphoma, multiple myeloma, and solid tumors. It has also been shown to have anti-inflammatory and anti-fibrotic effects in animal models of inflammatory diseases and fibrosis. However, the precise biochemical and physiological effects of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor in different diseases and cell types are still being investigated.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor is its high selectivity for N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, which minimizes off-target effects and toxicity. It also has good pharmacokinetic properties, such as high oral bioavailability and long half-life, making it suitable for in vivo studies. However, the synthesis of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor is complex and requires specialized equipment and expertise, which may limit its availability and accessibility for some researchers.

Direcciones Futuras

There are several future directions for the development and application of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor. One of the major areas of research is the identification of biomarkers that can predict the response of cancer cells to N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibition, which can help in the selection of patients for clinical trials. Another area of research is the combination of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor with other targeted therapies or conventional chemotherapies to enhance its efficacy and overcome drug resistance. Moreover, the development of more potent and selective N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitors and the optimization of their pharmacokinetic properties are also important for their clinical translation.

Conclusion:

In conclusion, N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor is a promising small molecule drug that has shown potent anti-cancer, anti-inflammatory, and anti-fibrotic activities in preclinical studies. Its mechanism of action involves the inhibition of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, a key regulator of gene expression and cell proliferation. While there are still many challenges to overcome, the development and application of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor hold great promise for the treatment of various diseases.

Métodos De Síntesis

The synthesis of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor involves several steps, including the condensation of 2-amino-5-bromopyridine with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 3,3-dimethylacrylic acid and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of bromodomain-containing protein 4 (N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide), which plays a crucial role in regulating gene expression and cell proliferation. Inhibition of N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making it a promising target for cancer therapy.

Propiedades

Nombre del producto |

N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |

|---|---|

Fórmula molecular |

C24H23BrClN3O2 |

Peso molecular |

500.8 g/mol |

Nombre IUPAC |

N-(5-bromopyridin-2-yl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |

InChI |

InChI=1S/C24H23BrClN3O2/c1-13-20(23(31)29-19-9-8-14(25)12-27-19)21(15-6-4-5-7-16(15)26)22-17(28-13)10-24(2,3)11-18(22)30/h4-9,12,21,28H,10-11H2,1-3H3,(H,27,29,31) |

Clave InChI |

HLYIOLBXWMWQFF-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C(=O)NC4=NC=C(C=C4)Br |

SMILES canónico |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C(=O)NC4=NC=C(C=C4)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

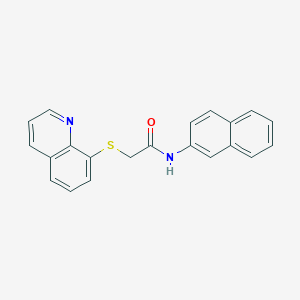

![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304138.png)

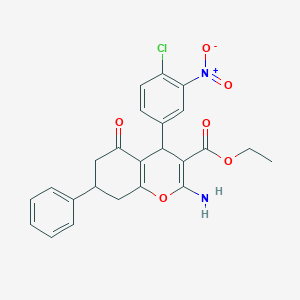

![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304155.png)

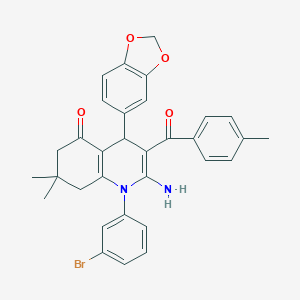

![2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304157.png)

![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)